molecular formula C16H14N2O B1274571 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde CAS No. 612046-98-7

1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde

Cat. No.: B1274571
CAS No.: 612046-98-7
M. Wt: 250.29 g/mol
InChI Key: LWVGAVYKVRKLHB-UHFFFAOYSA-N
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Description

1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde is a useful research compound. Its molecular formula is C16H14N2O and its molecular weight is 250.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Fluorescence

1-(1-Phenylethyl)-1H-benzimidazole-2-carbaldehyde, through its derivatives, plays a critical role in synthesizing fluorescent compounds. For example, Trofimov et al. (2009) demonstrated the synthesis of 1-vinylpyrrole-benzimidazole ensembles, which are intensely fluorescent, particularly in the blue region (Trofimov et al., 2009). This indicates potential applications in fields requiring fluorescent tagging or imaging.

Anticancer Properties

The derivatives of this compound have been explored for their potential as anticancer agents. Anwar et al. (2023) synthesized indole-3-substituted-2-benzimidazoles and benzothiazoles, which showed efficacy against various cancer cell lines, highlighting the compound's role in developing novel anticancer drugs (Anwar et al., 2023).

Catalysis in Organic Synthesis

In the field of organic synthesis, compounds like this compound are used as precursors or intermediates in catalysis. Sharma et al. (2017) reported that complexes involving benzimidazole derivatives acted as catalysts for alcohol oxidation and synthesis of heterocycles (Sharma et al., 2017). This showcases the compound's utility in facilitating chemical transformations.

Spectroscopic Properties and Electronic Structure

The spectroscopic properties and electronic structure of benzimidazole derivatives are of significant interest. Tie-gang et al. (2011) synthesized benzimidazole compounds containing pyrazole groups, finding them to have stable structures and strong fluorescence, indicating potential applications in bioassays and DNA probes (Tie-gang et al., 2011).

Properties

IUPAC Name

1-(1-phenylethyl)benzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-12(13-7-3-2-4-8-13)18-15-10-6-5-9-14(15)17-16(18)11-19/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVGAVYKVRKLHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389932
Record name 1-(1-Phenylethyl)-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612046-98-7
Record name 1-(1-Phenylethyl)-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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